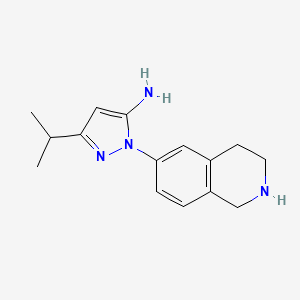
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the isopropyl group: This step involves the alkylation of the pyrazole ring using isopropyl halides in the presence of a strong base such as sodium hydride.
Attachment of the tetrahydroisoquinoline moiety: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a suitable tetrahydroisoquinoline precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases such as cancer, neurological disorders, and inflammatory conditions.
Biological Research: The compound is used in studying cellular pathways and molecular mechanisms due to its interaction with specific biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to alterations in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-3-amine
- 3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-4-amine
Uniqueness
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the tetrahydroisoquinoline moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C15H20N4 |
|---|---|
Peso molecular |
256.35 g/mol |
Nombre IUPAC |
5-propan-2-yl-2-(1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazol-3-amine |
InChI |
InChI=1S/C15H20N4/c1-10(2)14-8-15(16)19(18-14)13-4-3-12-9-17-6-5-11(12)7-13/h3-4,7-8,10,17H,5-6,9,16H2,1-2H3 |
Clave InChI |
KUVYFNBQUHGFPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C(=C1)N)C2=CC3=C(CNCC3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


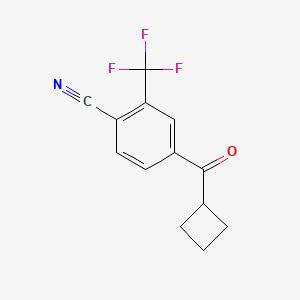
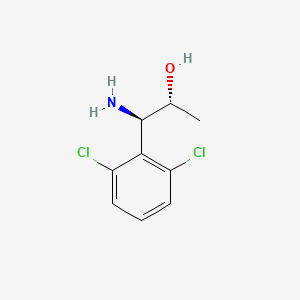
![2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide](/img/structure/B13045520.png)
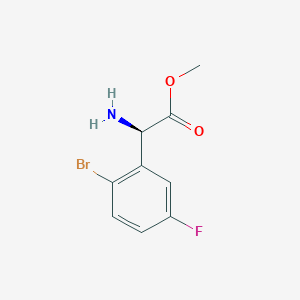
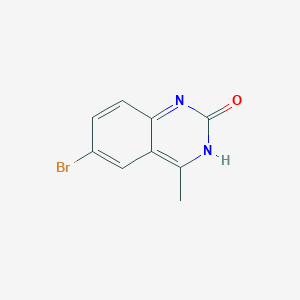
![Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13045530.png)

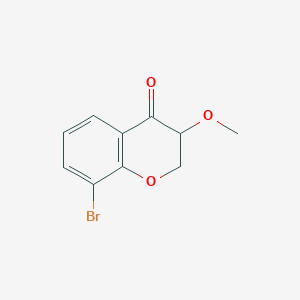
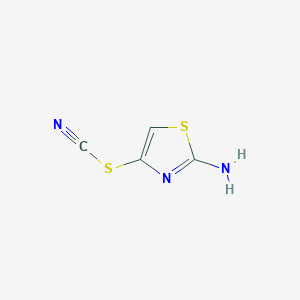
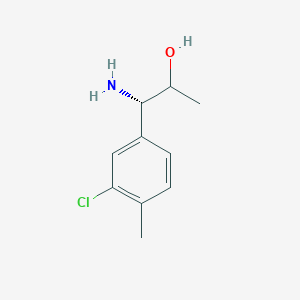
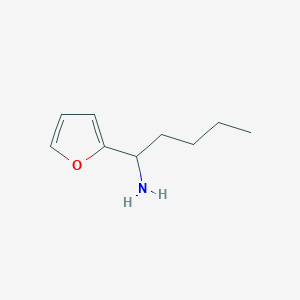
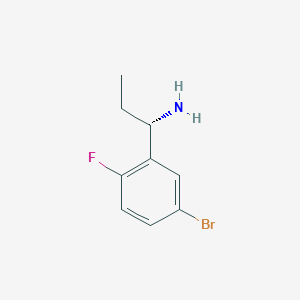
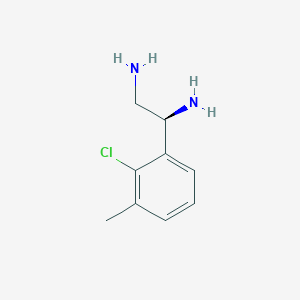
![Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13045583.png)
